molecular formula C10H19NO3 B2928454 (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine CAS No. 2375269-93-3

(2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine

Cat. No.: B2928454
CAS No.: 2375269-93-3
M. Wt: 201.266
InChI Key: JMDDFYHOJSZUIH-UHFFFAOYSA-N
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Description

(2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine is a chemical compound with the molecular formula C10H19NO3 and a molecular weight of 201.27 g/mol This compound is characterized by its spirocyclic structure, which includes a six-membered oxygen-containing ring fused to a three-membered ring

Scientific Research Applications

(2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety information for “(2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine” includes several hazard statements: H302, H315, H318, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . The compound is labeled with the signal word “Danger” and the pictograms GHS05, GHS07 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethoxy-6-oxaspiro[3

Industrial Production Methods

Industrial production methods for (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide or halides . Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and electrostatic interactions with biological targets, while the spirocyclic structure may influence its binding affinity and selectivity . These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine is unique due to its combination of methoxy and amine functional groups within a spirocyclic framework. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(2,2-dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-12-10(13-2)5-9(6-10)3-8(4-11)14-7-9/h8H,3-7,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDDFYHOJSZUIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2(C1)CC(OC2)CN)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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